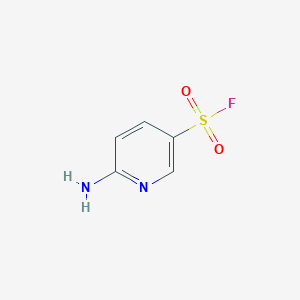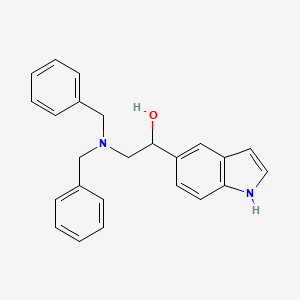
(1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol is a chiral compound that features an indole ring, a dibenzylamino group, and an ethanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and dibenzylamine.
Reaction Conditions: The reaction may involve the use of a chiral catalyst to ensure the correct stereochemistry. Common solvents include dichloromethane or ethanol, and the reaction may be carried out under inert atmosphere conditions.
Purification: The product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions but may include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with indole structures are often investigated for their potential as neurotransmitter analogs or inhibitors of specific enzymes.
Medicine
In medicine, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, modulating their activity. The dibenzylamino group may enhance binding affinity or selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-2-(dibenzylamino)-1-(1H-indol-3-yl)ethanol
- (1R)-2-(dibenzylamino)-1-(1H-indol-7-yl)ethanol
Uniqueness
The uniqueness of (1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol lies in its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H24N2O |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol |
InChI |
InChI=1S/C24H24N2O/c27-24(22-11-12-23-21(15-22)13-14-25-23)18-26(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,24-25,27H,16-18H2 |
InChI-Schlüssel |
NHNQJWQHSSHKDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC4=C(C=C3)NC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



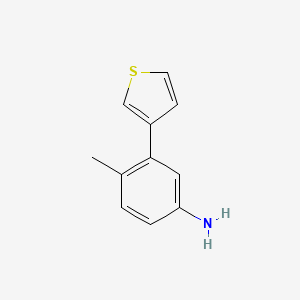
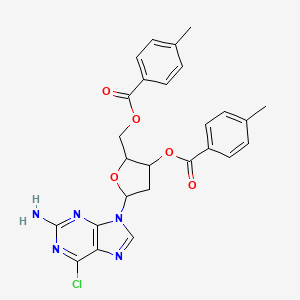
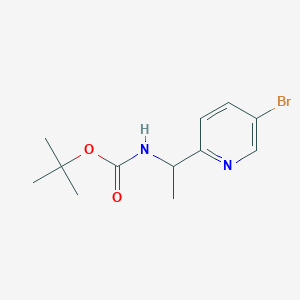

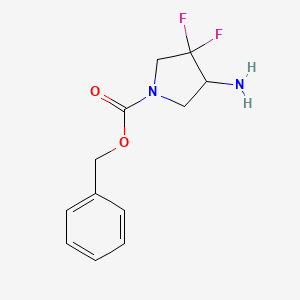
![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)

![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)

